6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
6-Chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic coumarin derivative featuring a chlorinated chromen-2-one core conjugated to a (2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl group. Coumarins are renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The trimethoxyphenyl moiety in this compound is structurally analogous to natural products like podophyllotoxin and colchicine, which are known for their microtubule-disrupting effects . This compound’s α,β-unsaturated ketone (chalcone) linker facilitates conjugation and may contribute to its biological activity via Michael addition or hydrogen bonding interactions .
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO6/c1-25-18-8-5-12(19(26-2)20(18)27-3)4-7-16(23)15-11-13-10-14(22)6-9-17(13)28-21(15)24/h4-11H,1-3H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBGRSPVNMKYLP-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 6-chloro-2H-chromen-2-one with 2,3,4-trimethoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Scientific Research Applications
6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and pain. It can also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
3-[(2E)-3-(4-Dimethylaminophenyl)prop-2-enoyl]-2H-chromen-2-one (Compound 4e)
- Structure: Replaces the 6-chloro and 2,3,4-trimethoxyphenyl groups with a 4-dimethylaminophenyl moiety.
- Properties : Melting point (192°C), IR absorption at 1712 cm⁻¹ (>C=O), and NMR data (δ 2.9 ppm for CH₃ groups) .
- Significance: The dimethylamino group introduces electron-donating effects, contrasting with the electron-withdrawing chloro substituent in the target compound. This modification may alter solubility and π-π stacking interactions.
(2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Structure : Substitutes the coumarin core with a bromothiophene ring.
- Crystal Structure: The thiophene and trimethoxyphenyl rings exhibit a dihedral angle of 11.08°, indicating non-coplanarity. Intermolecular C–H···O hydrogen bonds stabilize the lattice .
- Relevance : Demonstrates how heterocyclic cores influence packing and halogen bonding (bromine vs. chlorine), which are critical in target recognition .
3-[(E)-3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl]chromen-2-one (CID: 46369167)
6-Chloro-3-[(2E)-3-(4-Ethylphenyl)prop-2-enoyl]-2H-chromen-2-one
- Structure : Replaces trimethoxyphenyl with a 4-ethylphenyl group.
- Properties : Molecular weight 338.78; the ethyl group increases hydrophobicity, which could enhance membrane permeability but reduce solubility .
Core Structure Modifications
Naphthoquinone-Chalcone Hybrid (Compound 2)
- Structure: Integrates a naphthoquinone core instead of coumarin, conjugated to a 2,3,4-trimethoxyphenylacryloyl group.
- Activity : Acts as an FGFR1 tyrosine kinase inhibitor (melting point 175–176°C) .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
*Calculated based on molecular formula C₂₁H₁₇ClO₆.
Biological Activity
6-Chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class. Its biological activities have garnered interest due to its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The compound features a chromenone backbone with a chloro substituent and a complex phenyl group containing three methoxy groups. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 690214-10-9 |
| Molecular Formula | C21H17ClO6 |
| Molecular Weight | 404.81 g/mol |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Inhibition of Signaling Pathways : The compound suppresses the RAS-ERK and AKT/FOXO3a signaling pathways, which are crucial for cell proliferation and survival. This was demonstrated in studies where the compound reduced the viability of hepatocellular carcinoma (HCC) cells and induced DNA damage .
- Apoptosis Induction : The compound activates caspases and pro-apoptotic proteins, leading to programmed cell death in cancer cells. Flow cytometry assays confirmed increased apoptosis markers upon treatment .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship studies suggest that modifications to the phenyl ring can enhance its antimicrobial potency .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes such as cyclooxygenase and lipoxygenase, which play roles in inflammatory processes.
- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating liver cancer:
Q & A
Q. Advanced Research Focus
- Catalyst Screening : Replace KOH with phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
- Microwave Assistance : Reduce reaction time to 1–2 hours while maintaining yields >75% .
- Chromatographic Purification : Use flash chromatography (silica gel, hexane/EtOAc) to isolate isomers or byproducts .
What computational methods predict the compound’s binding affinity to biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or MOE simulates interactions with targets (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7). The trimethoxyphenyl group shows halogen-π interactions with His41 .
- MD Simulations : GROMACS validates docking poses over 100 ns, assessing RMSD (<2.0 Å) and binding free energy (MM-PBSA: −35 to −50 kJ/mol) .
How do solvent polarity and temperature affect the reaction’s stereochemical outcome?
Q. Advanced Research Focus
- Solvent Effects : Polar aprotic solvents (DMF) favor E-isomer due to reduced steric hindrance, while protic solvents (MeOH) may promote Z-isomer via H-bonding .
- Temperature Control : Lower temps (0–5°C) suppress keto-enol tautomerism, preserving E-configuration .
How are contradictions in biological activity data resolved across studies?
Q. Data Contradiction Analysis
- Bioassay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. SRB) explain IC50 discrepancies (5–50 µM) .
- Structural Confirmation : Re-analyze bioactive samples via SC-XRD to rule out isomer contamination .
What role do hydrogen-bonding patterns play in the compound’s crystallinity?
Advanced Research Focus
Graph set analysis (Etter’s formalism) identifies:
- Motifs : R²₂(8) rings from C21–H21···O6 bonds (2.65 Å) and C8–H8B···O5 interactions .
- Thermal Stability : Stronger H-bond networks correlate with higher melting points (DSC: 220–230°C) .
How is stereochemical purity assessed during synthesis?
Q. Methodological Focus
- NMR Spectroscopy : Compare coupling constants (J = 12–16 Hz for trans double bonds) in ¹H-NMR .
- SC-XRD : Definitive confirmation of E-configuration via torsion angles (C3–C8–C9–C10: ~175°) .
What analytical techniques quantify degradation products under accelerated stability testing?
Q. Advanced Research Focus
- HPLC-MS : Reverse-phase C18 column (ACN/H2O gradient) detects hydrolyzed products (e.g., 2,3,4-trimethoxycinnamic acid) .
- Forced Degradation : Exposure to 40°C/75% RH for 4 weeks shows <5% degradation, indicating stability .
How does the compound’s electronic structure influence its UV-Vis absorption?
Q. Advanced Research Focus
- TD-DFT Calculations : HOMO→LUMO transitions (λmax ~340 nm) involve charge transfer from chromenone to trimethoxyphenyl .
- Solvatochromism : Red shifts (Δλ ~15 nm) in DMSO vs. hexane due to polarity-dependent π→π* transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
